4-Ethylpyridine-3-boronic acid pinacol ester
CAS No.: 2096330-85-5
Cat. No.: VC4834274
Molecular Formula: C13H20BNO2
Molecular Weight: 233.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096330-85-5 |
|---|---|
| Molecular Formula | C13H20BNO2 |
| Molecular Weight | 233.12 |
| IUPAC Name | 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C13H20BNO2/c1-6-10-7-8-15-9-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 |
| Standard InChI Key | UMTCATCTKZVZRN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)CC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine core with an ethyl group at the 4-position and a pinacol-protected boronic acid group at the 3-position. The pinacol ester (1,2-diol derivative) stabilizes the boron atom, preventing protodeborylation and enabling handling under ambient conditions . The IUPAC name is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-ethylpyridine, and its SMILES notation is B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CC .
Physical and Spectroscopic Data
The compound’s boronic ester group absorbs strongly in the infrared spectrum at 1340–1390 cm (B–O stretching) and 650–700 cm (B–C vibrations) . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the pyridine protons (δ 7.5–8.5 ppm) and pinacol methyl groups (δ 1.2–1.3 ppm) .
Synthesis Methods
Halogen-Metal Exchange and Borylation
A common route involves halogen-metal exchange followed by borylation. For example, 3-bromo-4-ethylpyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) to yield the boronic ester . This method typically achieves yields of 60–80% .
Directed Ortho-Metalation (DoM)
Directed ortho-metalation strategies employ lithiating agents (e.g., LDA) to deprotonate a pyridine derivative, followed by quenching with a boronate electrophile. This approach is effective for introducing boronates to electron-deficient pyridines .
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium-catalyzed couplings between halopyridines and tetraalkoxydiborons. For instance, 4-ethyl-3-iodopyridine reacts with bis(pinacolato)diboron under Miyaura borylation conditions to form the target compound .
Comparative Synthesis Table
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound is a key reagent in Suzuki-Miyaura reactions, enabling the formation of biaryl and heteroaryl structures. For example, coupling with aryl halides produces 3,4-disubstituted pyridines, which are prevalent in drug candidates . A 2025 study demonstrated its use in synthesizing a kinase inhibitor analog via coupling with a brominated quinoline .
Functionalization of Dihydropyridines
Activation with acylating agents allows nucleophilic additions to form dihydropyridine intermediates. These intermediates are pivotal for synthesizing piperidines and tetrahydropyridines, which are structural motifs in alkaloids and pharmaceuticals .
Material Science Applications
The ethyl-pyridine-boronate moiety enhances the electronic properties of conjugated polymers. A 2024 report highlighted its incorporation into light-emitting diodes (LEDs), where it improved charge transport efficiency .
Research Findings and Mechanistic Insights
Transmetalation in Suzuki Reactions
Studies using NMR and X-ray crystallography have elucidated the transmetalation mechanism. The boronic ester coordinates to a palladium hydroxide complex, forming a Pd–O–B intermediate before transferring the aryl group . Steric hindrance from the pinacol group slows this step, necessitating optimized reaction conditions .
Antitumor Activity
A 2024 study investigated boron-containing pyridines as proteasome inhibitors. The ethyl group enhanced membrane permeability, while the boronate enabled selective binding to catalytic threonine residues . In vitro assays showed IC values of 1.2–3.5 μM against multiple myeloma cells .
Computational Studies
Density functional theory (DFT) calculations revealed that the ethyl group stabilizes the boronate via hyperconjugation, reducing electrophilicity at boron. This explains its slower reactivity compared to non-alkylated analogs .
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